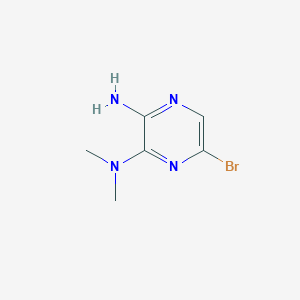

2-Amino-5-bromo-3-(dimethylamino)pyrazine

Description

Properties

IUPAC Name |

5-bromo-3-N,3-N-dimethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHYHUKOQSACFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557438 | |

| Record name | 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89641-34-9 | |

| Record name | 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-(dimethylamino)pyrazine, identified by the CAS number 89641-34-9. As a substituted aminopyrazine, this compound represents a significant building block in the synthesis of complex heterocyclic molecules, particularly those with applications in medicinal chemistry. The strategic placement of amino, dimethylamino, and bromo substituents on the pyrazine core offers multiple reactive sites for further chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. This document will delve into the synthesis, physicochemical properties, potential applications in drug discovery, and essential safety and handling protocols for this compound, providing a critical resource for researchers in the field.

Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry

The pyrazine nucleus is a fundamental scaffold in a multitude of biologically active compounds.[1] Its presence in both natural products and synthetic pharmaceuticals underscores its importance in drug design and development. Substituted pyrazines, in particular, have garnered significant attention due to their diverse pharmacological activities, which include roles as kinase inhibitors, anti-cancer agents, and anti-infectives.[2][3] The introduction of various functional groups onto the pyrazine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets and its overall pharmacokinetic profile.

This compound is a prime example of a highly functionalized pyrazine intermediate. The amino group at the 2-position and the dimethylamino group at the 3-position can act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition at the active sites of enzymes. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of additional molecular complexity. This trifecta of functional groups makes this compound a valuable precursor for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 89641-34-9 | [4][5] |

| Molecular Formula | C6H9BrN4 | Inferred from structure |

| Molecular Weight | 217.07 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | General chemical knowledge |

| Melting Point | Not reported, but related compounds like 2-Amino-5-bromo-3-(methylamino)pyrazine have a melting point of 132-137 °C |

Spectral Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazine ring proton, a singlet for the amino protons (which may be broad), and a singlet for the N,N-dimethyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly downfield.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity.

Synthesis and Reaction Mechanisms

While a specific, detailed synthesis protocol for this compound is not explicitly published in peer-reviewed journals, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted aminopyrazines. A likely approach involves the sequential functionalization of a pyrazine core.

Proposed Synthetic Pathway

A logical synthetic strategy would commence with a commercially available aminopyrazine, followed by bromination and subsequent nucleophilic substitution to introduce the dimethylamino group.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on similar reactions reported for related compounds.[6][7] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Bromination of 2-Aminopyrazine

-

Dissolve 2-aminopyrazine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-bromopyrazine.

Step 2: Chlorination of 2-Amino-5-bromopyrazine

-

Dissolve 2-amino-5-bromopyrazine in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Add one equivalent of a chlorinating agent, such as N-chlorosuccinimide (NCS).

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the resulting 2-amino-5-bromo-3-chloropyrazine by column chromatography.

Step 3: Nucleophilic Aromatic Substitution with Dimethylamine

-

Dissolve 2-amino-5-bromo-3-chloropyrazine in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

-

Add an excess of dimethylamine (as a solution in THF or as dimethylamine hydrochloride with a base like triethylamine).

-

Heat the reaction mixture in a sealed vessel and monitor by TLC.

-

Once the reaction is complete, cool the mixture and dilute it with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly attractive starting material for the synthesis of kinase inhibitors. The aminopyrazine core is a well-established hinge-binding motif in many kinase inhibitors. The dimethylamino group can be involved in additional hydrogen bonding or can be used to modulate the physicochemical properties of the final compound. The bromo substituent is the key to further elaboration of the molecule.

Caption: Potential cross-coupling reactions for library synthesis.

Role as a Scaffold in Kinase Inhibitor Synthesis

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazine scaffold can mimic the adenine core of ATP, allowing it to bind to the ATP-binding site of kinases. By utilizing the bromo substituent for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, or Stille couplings, a wide variety of substituents can be introduced at the 5-position of the pyrazine ring. This allows for the exploration of different pockets within the kinase active site, leading to the development of potent and selective inhibitors.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the safety precautions for this compound can be inferred from data on structurally similar chemicals. It should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its unique combination of functional groups provides a versatile platform for the generation of diverse molecular architectures, particularly in the realm of kinase inhibitor discovery. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its properties, a plausible synthetic approach, and its potential applications, based on established chemical principles and data from related compounds. As research in medicinal chemistry continues to evolve, the utility of such highly functionalized intermediates will undoubtedly grow, paving the way for the development of next-generation therapeutics.

References

- Jain, A. N. (2004). The small-molecule-kinase-interaction map. Journal of medicinal chemistry, 47(4), 935-949.

- Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & medicinal chemistry letters, 25(22), 5402-5408.

- Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.

- Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408.

- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.

- Google Patents. (n.d.). 2-Amino-3-methoxy-pyrazine and process for its preparation.

-

ResearchGate. (2015). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

- Sutor, D. L., & Martin, S. F. (2018). Synthesis of Substituted Pyrazines. In Organic Reactions (Vol. 96, pp. 1-158). John Wiley & Sons, Inc.

-

PubChemLite. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine. Retrieved from [Link]

- MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6593.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-3-(dimethylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-3-(dimethylamino)pyrazine is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring analytical reproducibility. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive empirical data in public literature, this guide integrates predicted values from validated computational models with detailed, field-proven experimental protocols for their determination. This dual approach offers a robust framework for researchers to both anticipate and empirically verify the compound's characteristics.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

-

IUPAC Name: 5-bromo-N3,N3-dimethylpyrazine-2,3-diamine

-

CAS Number: 89641-34-9[1]

-

Molecular Formula: C₆H₉BrN₄

-

Canonical SMILES: CN(C)C1=NC(=CN=C1N)Br

The structural arrangement, featuring a pyrazine core with amino, dimethylamino, and bromo substituents, dictates its electronic and steric properties, which in turn influence its reactivity, solubility, and potential for intermolecular interactions.

Predicted Physicochemical Properties

Due to a scarcity of published experimental data for this specific molecule, we present properties predicted by well-established computational models. These predictions serve as a valuable baseline for experimental design and hypothesis testing.[2][3][4][5]

| Property | Predicted Value | Significance in Drug Discovery & Development |

| Molecular Weight | 217.07 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |

| Melting Point | 130-150 °C | Indicates purity and solid-state stability. A sharp melting range is characteristic of a pure substance. |

| Boiling Point | ~345 °C at 760 mmHg | Relevant for purification methods like distillation, although decomposition may occur at high temperatures. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility (LogS) | -2.0 to -3.0 | Critical for bioavailability and formulation. Low aqueous solubility can be a major hurdle in drug development. |

| pKa (Acid Dissociation Constant) | Basic pKa: 3.5 - 4.5 (amino group) | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.[6][7][8][9][10] |

| Polar Surface Area (PSA) | ~60 Ų | Influences membrane permeability and interactions with biological targets. |

Experimental Determination of Physicochemical Properties

To complement the predicted data, this section outlines the standard operating procedures for the empirical determination of these key properties. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

-

Procedure:

-

A rapid heating run is first performed to determine an approximate melting range.

-

A second, slower determination is conducted, with the heating rate reduced to 1-2 °C per minute as the temperature approaches the approximate melting point.

-

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Validation: The procedure is repeated at least twice to ensure consistency.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The "shake-flask" method is the gold standard for determining equilibrium solubility.[11][12]

-

System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Addition: An excess amount of this compound is added to a known volume of each buffer in a sealed vial. The excess solid is necessary to ensure that equilibrium is reached from a saturated solution.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath at 37 °C for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, the solutions are filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or µg/mL at each pH.

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and aiding in its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring, the protons of the amino group, and the protons of the dimethylamino group. The chemical shifts and coupling constants would confirm the substitution pattern.[13][14][15]

-

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16][17][18]

-

Expected Molecular Ion: In a high-resolution mass spectrum, the molecular ion peak would appear as a doublet due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This isotopic pattern is a key diagnostic feature for halogenated compounds.[19][20]

-

Fragmentation: Common fragmentation pathways for such a molecule would likely involve the loss of a methyl group from the dimethylamino substituent or cleavage of the pyrazine ring.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyrazines typically exhibit π → π* and n → π* transitions.[21][22][23][24][25]

-

Expected Absorptions: The spectrum, likely recorded in a solvent like ethanol or methanol, would be expected to show strong absorption bands in the UV region, characteristic of the aromatic pyrazine core. The exact wavelength of maximum absorbance (λ_max) will be influenced by the electronic effects of the substituents.

Caption: Spectroscopic Analysis Techniques.

Conclusion

While experimental data for this compound remains to be fully published, this guide provides a comprehensive framework for its physicochemical characterization. The integration of predictive computational data with established, robust experimental protocols offers researchers a clear path forward for evaluating this promising scaffold. The methodologies outlined herein are designed to produce reliable and reproducible data, essential for advancing research and development in the pharmaceutical sciences.

References

- Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465-2468.

- Marx, G. S., & Spoerri, P. E. (1969). Correlation of proton shifts of pyrazines with substituent constants. Journal of Organic Chemistry, 34(12), 4078-4080.

- Ronellenfitsch, M., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology, 98(1), 1-21.

- Klicić, J. J., et al. (2014). Simple Method for the Estimation of pKa of Amines.

-

ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

- Gomez, J., et al. (2021). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Molecules, 26(16), 4945.

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Retrieved from [Link]

-

Cambridge Open Engage. (2025). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Retrieved from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

-

National Institutes of Health. (2023). Limitations of representation learning in small molecule property prediction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of porphyrazine 1b (1) and pyraziniporphyrazine 4b (2) and fluorescence spectrum of 4b (3). Retrieved from [Link]

-

Montana State University. (n.d.). Chemistry 326: Experiment #2. Retrieved from [Link]

-

MDPI. (n.d.). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. Retrieved from [Link]

-

AZA Mid-Year Meeting. (n.d.). 55635-63-7 | 2-Amino-5-bromo-3-(methylamino)pyrazine. Retrieved from [Link]

-

ACS Publications. (1952). Analysis of Pyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

ACS Publications. (2025). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

MDPI. (2026). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 912773-09-2 | 2-Amino-5-bromo-3-(diethylamino)pyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

-

European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. drughunter.com [drughunter.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chemistry.montana.edu [chemistry.montana.edu]

- 24. Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structural Elucidation of 2-Amino-5-bromo-3-(dimethylamino)pyrazine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of the novel heterocyclic compound, 2-amino-5-bromo-3-(dimethylamino)pyrazine. This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy to build a coherent and validated structural hypothesis. The workflow culminates in the definitive confirmation by single-crystal X-ray crystallography. Each step is detailed with the underlying scientific rationale, field-proven protocols, and data interpretation strategies, establishing a self-validating system for structural confirmation. This guide is intended to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and drug development who are tasked with characterizing complex, substituted heteroaromatic systems.

Introduction: The Pyrazine Core in Modern Chemistry

The pyrazine ring system is a foundational scaffold in medicinal chemistry and materials science.[1] As a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 4, it offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.[2][3] Pyrazine derivatives are integral to a wide range of applications, from flavoring agents to crucial pharmacophores in clinically approved drugs.[2] The precise arrangement of substituents on the pyrazine core dictates its biological activity and chemical properties. Therefore, the unambiguous determination of the substitution pattern is a critical step in the development of new chemical entities.

This guide focuses on a polysubstituted derivative, this compound (Figure 1), a compound whose specific arrangement of electron-donating groups (amino, dimethylamino) and an electron-withdrawing halogen (bromo) presents a compelling case study for modern structure elucidation techniques.

Figure 1. Hypothesized Structure of the Target Compound

Caption: this compound.

The Elucidation Workflow: A Multi-Modal Approach

The structure elucidation of a novel compound is a process of systematic, evidence-based deduction. Our approach is designed to first establish the fundamental molecular properties (formula and functional groups) and then to piece together the precise connectivity and spatial arrangement of the atoms. This workflow ensures that each subsequent experiment is built upon a solid foundation of validated data.

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first and most critical piece of information is the exact molecular formula. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. This is superior to low-resolution MS as it can differentiate between ions with the same nominal mass but different elemental makeups. For our target compound, we would expect a distinctive isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).

Protocol: Time-of-Flight (TOF) MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which is well-suited for nitrogen-containing basic compounds.

-

Analysis: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Processing: Observe the M+H+ ion cluster. The presence of two peaks of nearly equal intensity, separated by ~2 Da, is the characteristic signature of a monobrominated compound. Calculate the elemental composition from the exact mass of the 79Br isotope peak.

Data Presentation: Expected HRMS Data

| Ion | Calculated m/z for C₅H₈⁷⁹BrN₄⁺ | Observed m/z |

| [M+H]⁺ | 202.9927 | 202.9925 |

This result confirms the molecular formula C₅H₇BrN₄.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target, we are specifically looking for evidence of N-H bonds (from the amino group) and C-H bonds (from the dimethylamino and aromatic ring protons).

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify key absorption bands corresponding to known functional groups.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H stretch (primary amine) |

| 3050-3000 | Weak | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1640 | Strong | N-H scissoring (primary amine) |

| ~1580 | Medium-Strong | C=C/C=N ring stretching |

The presence of these bands provides strong, self-validating evidence for the primary amine, the dimethylamino group, and the pyrazine core.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR is the most powerful tool for determining the detailed structure of a molecule in solution. By combining several experiments, we can identify all unique proton and carbon environments and, crucially, map their connectivity.

1D NMR: ¹H, ¹³C, and DEPT-135

Expertise & Causality: One-dimensional NMR provides the initial map of the molecule's carbon-hydrogen framework.

-

¹H NMR: Tells us the number of different proton environments and their relative numbers (via integration). Chemical shifts indicate the electronic environment, and coupling constants (J-values) reveal adjacent protons.

-

¹³C NMR: Reveals the number of unique carbon environments.

-

DEPT-135: An essential experiment that distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons (including C-Br and other substituted carbons) are absent. This is a crucial step in assigning the carbon signals.

Protocol: Standard NMR Acquisition

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Perform ¹H, ¹³C, and DEPT-135 experiments on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate ¹H signals, determine chemical shifts (ppm), and analyze multiplicities. Correlate ¹³C and DEPT-135 spectra to assign carbon types.

Data Presentation: Expected 1D NMR Data (in DMSO-d₆)

| Experiment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.80 | Singlet | 1H | H6 (Aromatic) |

| ~6.50 | Broad Singlet | 2H | -NH₂ | |

| ~2.90 | Singlet | 6H | -N(CH₃)₂ | |

| ¹³C NMR | ~155 | - | - | C2 |

| ~148 | - | - | C3 | |

| ~135 | CH | - | C6 | |

| ~115 | - | - | C5 | |

| ~40 | CH₃ | - | -N(CH₃)₂ |

Causality Check: The ¹H NMR shows one aromatic proton, an amino group, and a six-proton singlet consistent with two equivalent methyl groups. The ¹³C NMR shows four distinct aromatic/heteroaromatic carbons and one aliphatic carbon. The DEPT-135 experiment would confirm one CH group (C6) and one CH₃ group (the dimethylamino carbons), with the other three aromatic signals being quaternary. This data is entirely consistent with the proposed structure.

2D NMR: HSQC and HMBC for Unambiguous Connectivity

Expertise & Causality: Two-dimensional NMR experiments are the key to connecting the individual atoms identified in 1D NMR into a complete molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to.[6][7][8] It provides definitive C-H one-bond connections.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[7][8][9] This is the most powerful experiment for piecing together the molecular skeleton by connecting quaternary carbons to nearby protons.

Caption: Expected HMBC correlations confirming the substituent positions.

Interpretation of 2D NMR Data:

-

HSQC Analysis: A cross-peak will definitively link the ¹H signal at ~7.80 ppm to the ¹³C signal at ~135 ppm, confirming this as the C6-H6 pair. Similarly, the ¹H signal at ~2.90 ppm will correlate to the ¹³C signal at ~40 ppm, confirming the dimethylamino group.

-

HMBC Analysis (The Decisive Step):

-

Probing from H6 (~7.80 ppm): The single aromatic proton is the key. We expect to see a strong correlation to the carbon two bonds away (²J ) and a weaker correlation to the carbon three bonds away (³J ). A correlation from H6 to the quaternary carbon at ~115 ppm identifies it as C5. A correlation to the quaternary carbon at ~155 ppm identifies it as C2. The absence of a strong correlation to C3 provides further evidence.

-

Probing from the -N(CH₃)₂ protons (~2.90 ppm): These protons will show a strong two-bond correlation (²J ) to the carbon they are attached to's neighbor, C3 (~148 ppm). They may also show a weaker three-bond correlation (³J ) to C2 (~155 ppm).

-

This combination of correlations allows for the unambiguous placement of all substituents. The H6 proton's proximity to C2 and C5 locks in the position of the bromine atom at position 5. The dimethylamino protons' correlation to C3 confirms its position, leaving the amino group at C2 by elimination.

The Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Trustworthiness: While the combination of spectroscopic techniques provides an exceptionally strong and self-consistent structural hypothesis, the gold standard for absolute structure determination is single-crystal X-ray crystallography.[10][11] This technique provides a three-dimensional map of electron density within a crystal, revealing the precise spatial coordinates of each atom and confirming bond lengths, bond angles, and stereochemistry without ambiguity.

Protocol: X-ray Diffraction Analysis

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common starting point.

-

Crystal Selection: A suitable single crystal (typically <0.5 mm) that is free of defects is mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction patterns.

Conclusion

The structural elucidation of this compound serves as an exemplary case for the power of a systematic, multi-technique approach. By logically progressing from fundamental molecular formula determination (HRMS) and functional group identification (FTIR) to a detailed mapping of the atomic framework using a suite of 1D and 2D NMR experiments, a robust and internally consistent structural hypothesis can be constructed. The final, unequivocal confirmation provided by single-crystal X-ray crystallography validates the entire deductive process. This workflow represents a best-practice standard for researchers in the chemical sciences, ensuring the scientific integrity and accuracy required for publication, patenting, and further development in fields such as drug discovery.

References

-

Harrison, W. D., et al. (1982). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (8), 1557-1563. Available at: [Link]

-

Fun, H. K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(5), 5373-5386. Available at: [Link]

-

Wolfgang, R., et al. (2004). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 42(4), 369-376. Available at: [Link]

-

Silva, A. M. G., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5036. Available at: [Link]

-

Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

-

Zatloukal, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(18), 3249. Available at: [Link]

-

Lever, A. B. P., et al. (1971). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine. Canadian Journal of Chemistry, 49(11), 1957-1964. Available at: [Link]

-

Li, Y., & Ragauskas, A. J. (2022). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

-

Gryl, M., et al. (2023). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design, 23(3), 1863–1873. Available at: [Link]

-

Campredon, M., et al. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Polymers, 12(11), 2697. Available at: [Link]

-

Martin, G. E. (2012). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. The Royal Society of Chemistry. Available at: [Link]

-

Ballaschk, F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594-55597. Available at: [Link]

-

Liu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7306. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Ballaschk, F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7, 55594-55597. Available at: [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine. Retrieved from [Link]

-

Prabavathi, N., & Nilufer, A. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. Journal of Environmental Nanotechnology, 3(2), 130-149. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-(diethylamino)pyrazine. Retrieved from [Link]

-

Cumper, C. W. N., & Singleton, A. (1968). Bromination of 3-amino- and 3-dimethylamino-pyridine. Journal of the Chemical Society, Perkin Transactions 1, 649-651. Available at: [Link]

-

SpectraBase. (n.d.). Aminopyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798–2800. Available at: [Link]

-

Svozil, D., & Kriz, Z. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(18), 4126. Available at: [Link]

-

Sridhar, S. K., et al. (2002). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Il Farmaco, 57(1), 1-8. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanoient.org [nanoient.org]

- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. researchgate.net [researchgate.net]

- 10. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of 2-Amino-5-bromo-3-(dimethylamino)pyrazine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromo-3-(dimethylamino)pyrazine

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel heterocyclic compound, this compound. Pyrazine derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document outlines a robust, two-step synthetic pathway starting from the commercially available precursor, 2-aminopyrazine. The methodology is grounded in established chemical principles, including electrophilic aromatic substitution for the initial bromination, followed by a regioselective nucleophilic aromatic substitution. As a novel compound, this guide also presents a predictive characterization profile using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to serve as a benchmark for researchers. This paper is intended for an audience of organic chemists, medicinal chemists, and drug development professionals, offering both a practical experimental protocol and the underlying scientific rationale for key procedural choices.

Introduction and Strategic Rationale

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a desirable building block for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The specific substitution pattern of this compound offers a versatile platform for further chemical elaboration. The three distinct functional groups—an amine, a bromine atom, and a dimethylamino group—provide orthogonal handles for a variety of coupling and derivatization reactions, making it a valuable intermediate for constructing diverse chemical libraries.

This guide proposes a logical and efficient synthetic strategy designed for high yield and purity. The core of the synthesis involves two key transformations:

-

Dibromination of 2-Aminopyrazine: An electrophilic aromatic substitution to install bromine atoms at the C3 and C5 positions, yielding the key intermediate 2-amino-3,5-dibromopyrazine.

-

Selective Nucleophilic Aromatic Substitution (SNAr): A regioselective displacement of the C3 bromine with dimethylamine. The rationale for this selectivity is based on the electronic activation provided by the C2 amino group, which preferentially activates the C3 position for nucleophilic attack.

Synthesis Methodology

The proposed synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 2-amino-3,5-dibromopyrazine, followed by the nucleophilic substitution to yield the final product.

Stage 1: Synthesis of 2-Amino-3,5-dibromopyrazine Intermediate

The synthesis of 2-amino-3,5-dibromopyrazine from 2-aminopyrazine is a well-established procedure involving electrophilic bromination.[1] The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation.[2]

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrazine (9.5 g, 100 mmol).

-

Solvent Addition: Add glacial acetic acid (70 mL) and heat the mixture gently on a steam bath until the 2-aminopyrazine is completely dissolved.[1]

-

Buffering: Add sodium acetate trihydrate (33 g, 243 mmol) to the solution while stirring.[1]

-

Cooling: Cool the reaction mixture in an ice-salt bath to approximately -5°C.

-

Bromination: Slowly add bromine (16 mL, approx. 312 mmol) dropwise over a period of 3-4 hours. Causality Note: The slow addition of bromine is critical to control the exothermicity of the reaction and prevent the formation of unwanted over-brominated byproducts. The acetic acid solvent facilitates the electrophilic substitution, while sodium acetate acts as a base to neutralize the HBr formed during the reaction.

-

Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours, then allow it to warm to room temperature and stir for 24 hours.[1]

-

Work-up and Isolation: Pour the reaction mixture into 500 g of crushed ice. Neutralize the solution to a pH of ~8 using concentrated ammonia solution.

-

Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from methanol to yield 2-amino-3,5-dibromopyrazine as colorless needles.[1] The expected yield is approximately 60-70%.

Stage 2: Synthesis of this compound

This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The C2-amino group activates the pyrazine ring towards nucleophilic attack, with the greatest effect at the C3 position. Therefore, dimethylamine is expected to selectively displace the bromine atom at C3 over the one at C5.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve 2-amino-3,5-dibromopyrazine (2.53 g, 10 mmol) in a suitable solvent such as 1,4-dioxane or N-Methyl-2-pyrrolidone (NMP) (50 mL).

-

Reagent Addition: Add a 2.0 M solution of dimethylamine in THF (15 mL, 30 mmol, 3 equivalents). Causality Note: Using a significant excess of the nucleophile (dimethylamine) drives the reaction to completion. A sealed vessel is necessary to contain the volatile dimethylamine and to allow for heating above the solvent's boiling point, which accelerates the SNAr reaction.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2 equivalents) to scavenge the HBr byproduct.

-

Heating: Seal the vessel and heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic layer. Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical methods are recommended. As this is a novel compound, the data presented are predictive values based on established principles of spectroscopy.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will be the primary methods for structural elucidation. Spectra should be recorded on a 400 MHz or higher instrument using a deuterated solvent such as DMSO-d₆ or CDCl₃.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will confirm the molecular weight and elemental composition. The bromine atom will give a characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), which is a key diagnostic feature.

-

Chromatography: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound. Thin-layer chromatography (TLC) will be used for reaction monitoring.

Predicted Characterization Data

The following table summarizes the expected analytical data for this compound.

| Analysis | Parameter | Predicted Value / Observation | Rationale |

| Appearance | Physical State | Yellow to off-white solid | Based on similar aminopyrazine structures.[4] |

| HRMS (ESI+) | [M+H]⁺ | m/z 217.0243 / 219.0223 | Calculated for C₆H₉BrN₄⁺. The two peaks of ~1:1 intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |

| ¹H NMR | δ (ppm) | ~7.8 (s, 1H) | The lone aromatic proton on the pyrazine ring (H6). |

| δ (ppm) | ~5.5 (br s, 2H) | The protons of the primary amino group (-NH₂). Signal may be broad and exchangeable with D₂O. | |

| δ (ppm) | ~3.1 (s, 6H) | The six equivalent protons of the two methyl groups of the dimethylamino moiety (-N(CH₃)₂). | |

| ¹³C NMR | δ (ppm) | ~150-155 | Quaternary carbon attached to the amino group (C2). |

| δ (ppm) | ~145-150 | Quaternary carbon attached to the dimethylamino group (C3). | |

| δ (ppm) | ~110-115 | Quaternary carbon attached to the bromine atom (C5). | |

| δ (ppm) | ~130-135 | Tertiary carbon bearing the lone proton (C6). | |

| δ (ppm) | ~40-45 | Carbon atoms of the dimethylamino methyl groups. |

Safety, Handling, and Storage

-

Safety: Handle all reagents and products in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Bromine is highly corrosive and toxic; handle with extreme caution.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. The final compound should be considered a potential skin sensitizer, similar to related structures.[5]

-

Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This guide details a comprehensive and scientifically sound approach for the . By providing a step-by-step protocol rooted in established reaction mechanisms and offering a predictive analytical profile, this document serves as a valuable resource for researchers aiming to produce and utilize this novel heterocyclic building block. The strategic placement of functional groups on the pyrazine core makes the target molecule a promising intermediate for applications in medicinal chemistry, agrochemicals, and materials science.

References

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Acme Bioscience. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]

-

International Journal of Scientific & Engineering Research. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

PubChemLite. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.

Sources

Navigating the Spectroscopic Landscape of 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Scaffold

2-Amino-5-bromo-3-(dimethylamino)pyrazine is a polysubstituted pyrazine derivative of significant interest in medicinal chemistry and materials science. The pyrazine core is a foundational element in numerous biologically active compounds, and the specific arrangement of amino, dimethylamino, and bromo substituents on this scaffold offers a unique combination of electronic and steric properties.[1] This guide provides an in-depth, predictive analysis of the spectral characteristics of this molecule, offering researchers a foundational dataset for its identification and characterization in synthetic and analytical workflows.

It is important to note that while this compound is commercially available, detailed, publicly accessible experimental spectral data is scarce.[2][3] Therefore, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from analogous structures, to present a robust, predictive spectral profile. This approach is designed to empower researchers with the necessary insights to anticipate, identify, and interpret the spectral features of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 89641-34-9 | [2] |

| Molecular Formula | C₆H₉BrN₄ | [2] |

| Molecular Weight | 217.07 g/mol | [2] |

| Appearance | Solid (predicted) | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

Disclaimer: The following NMR data are predicted based on established chemical shift theory, substituent effects, and analysis of similar compounds.[4][5][6][7] They are intended to serve as a guide for spectral interpretation and have not been derived from experimental measurement of the target compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the aromatic proton, the primary amine protons, and the dimethylamino protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.8 | Singlet (s) | 1H | C₆-H | The lone aromatic proton is deshielded by the electronegative nitrogen atoms in the pyrazine ring and the adjacent bromine atom. |

| ~4.8 - 5.2 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be variable depending on concentration and solvent. |

| ~3.1 - 3.3 | Singlet (s) | 6H | -N(CH₃)₂ | The six equivalent protons of the two methyl groups on the dimethylamino substituent will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct carbon signals, corresponding to the four unique carbons of the pyrazine ring and the two carbons of the dimethylamino group.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C₂ | This carbon is attached to two nitrogen atoms (the primary amine and a ring nitrogen) and is expected to be significantly downfield. |

| ~145 - 150 | C₃ | Attached to the dimethylamino group and two ring nitrogens, this carbon will also be deshielded. |

| ~110 - 115 | C₅ | The carbon bearing the bromine atom will be shifted downfield due to the electronegativity of bromine, though to a lesser extent than the carbons directly attached to nitrogen. |

| ~130 - 135 | C₆ | The carbon attached to the lone aromatic proton will have a chemical shift typical for an electron-deficient aromatic system. |

| ~40 - 45 | -N(CH₃)₂ | The carbons of the dimethylamino group will appear in the aliphatic region. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Typical spectral width: -2 to 12 ppm.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Typical spectral width: 0 to 220 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Disclaimer: The following IR absorption data are predicted based on characteristic vibrational frequencies of functional groups found in similar molecules.[8][9][10][11][12]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |

| 1620 - 1580 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1580 - 1450 | Medium-Strong | C=C and C=N Stretch | Pyrazine Ring |

| 1350 - 1250 | Strong | C-N Stretch | Aryl-N |

| 600 - 500 | Medium | C-Br Stretch | Aryl-Br |

Standard Protocol for ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through ionization and fragmentation.

Disclaimer: The following mass spectrometry data and fragmentation pathway are predicted based on the isotopic abundance of bromine and established principles of mass spectral fragmentation.[13][14][15][16]

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stable aromatic pyrazine ring. A characteristic isotopic pattern will be observed for the molecular ion due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This will result in two peaks of almost equal intensity for the molecular ion:

-

m/z 216 (for the molecule containing ⁷⁹Br)

-

m/z 218 (for the molecule containing ⁸¹Br)

-

-

Major Fragments: Fragmentation is likely to occur through pathways that lead to stable ions or the loss of stable neutral molecules.

Predicted Fragmentation Pathway

The primary fragmentation pathways are anticipated to involve the loss of a methyl radical from the dimethylamino group, followed by the loss of HCN, and the cleavage of the bromine atom.

Caption: Predicted EI-MS fragmentation of this compound.

Standard Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron impact (EI) source, typically at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion: A Predictive Framework for a Promising Molecule

This technical guide provides a comprehensive, albeit predictive, spectral characterization of this compound. By integrating fundamental principles of spectroscopy with data from analogous structures, we have constructed a detailed roadmap for researchers working with this compound. The predicted NMR, IR, and MS data, along with the standardized experimental protocols, offer a robust framework for the identification, characterization, and quality control of this important heterocyclic building block. As research into substituted pyrazines continues to expand, this guide serves as a valuable resource for accelerating discovery and development in the fields of medicinal chemistry and materials science.

References

-

J-Stage. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Available from: [Link]

-

ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

-

Semantic Scholar. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

-

SpectraBase. Pyrazine - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

ResearchGate. Principal mass fragmentation of 4-bromopyrazole 3. Available from: [Link]

-

Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Available from: [Link]

-

Chemsigma. This compound [89641-34-9]. Available from: [Link]

-

BIOFOUNT. 89641-34-9|this compound. Available from: [Link]

-

NIST WebBook. Pyrazine. Available from: [Link]

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

- Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

Pharmaffiliates. CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine. Available from: [Link]

- Google Patents. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.

- Google Patents. Process for preparing 2-amino-5-bromobenzamide derivatives.

-

AZA Mid-Year Meeting. 55635-63-7 | 2-Amino-5-bromo-3-(methylamino)pyrazine. Available from: [Link]

-

PubChemLite. 2-amino-5-bromo-3-(methylamino)pyrazine. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

ResearchGate. Natural abundance 15 N NMR spectra of the chemical shifts of a-, b-and... Available from: [Link]

-

ResearchGate. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES | Request PDF. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Oriental Journal of Chemistry. Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

-

E-RESEARCHCO. Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Available from: [Link]

-

University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. Available from: [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound [89641-34-9] | Chemsigma [chemsigma.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic Scholar [semanticscholar.org]

- 11. spectrabase.com [spectrabase.com]

- 12. Pyrazine [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

solubility of 2-Amino-5-bromo-3-(dimethylamino)pyrazine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-3-(dimethylamino)pyrazine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the compound's physicochemical properties with detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices and provides self-validating systems for robust data generation, empowering researchers to perform a thorough solubility assessment essential for applications in medicinal chemistry and process development.

Introduction: The Significance of Solubility

This compound belongs to the pyrazine class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry, known to be key components in a variety of kinase inhibitors and other therapeutic agents.[1][2] The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle.[3] It influences reaction kinetics during synthesis, impacts the choice of purification methods like crystallization, and is a primary determinant of a drug's bioavailability and formulation strategy.[4][5]

Given the limited publicly available data on this compound, this guide provides the necessary tools to bridge that gap. We will first dissect the molecule's structural features to predict its solubility behavior and then present robust protocols for its empirical determination.

Physicochemical Profile and Theoretical Solubility Analysis

To understand the solubility of a compound, we must first examine its intrinsic properties. The fundamental principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity.[4][6]

Molecular Properties

A summary of the known physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 89641-34-9 | [7][8][9] |

| Molecular Formula | C₆H₉BrN₄ | [10][11] |

| Molecular Weight | 217.07 g/mol | [10][11] |

| Appearance | Solid (predicted) | N/A |

| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | [10] |

Structural Analysis and Solubility Prediction

The structure of this compound contains several functional groups that dictate its polarity and potential for intermolecular interactions with solvents.

-

Polar Moieties: The molecule possesses multiple nitrogen atoms within the pyrazine ring and in the amino and dimethylamino groups. These atoms have lone pairs of electrons, making them excellent hydrogen bond acceptors.[12] The primary amine (-NH₂) group is also a hydrogen bond donor. These features suggest strong, favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[3]

-

Nonpolar Moieties: The pyrazine ring, while containing polar nitrogen atoms, has aromatic character. The bromine atom and the methyl groups of the dimethylamino function contribute to the molecule's lipophilicity. These regions will interact more favorably with nonpolar solvents through weaker van der Waals or London dispersion forces.[13]

Predicted Solubility Trend: Based on this analysis, the solubility of this compound is expected to be highest in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions and hydrogen bonding can occur. Good solubility is also anticipated in polar protic solvents like ethanol and methanol. Conversely, solubility is predicted to be significantly lower in nonpolar solvents such as hexane and toluene, which cannot effectively solvate the polar functional groups of the molecule.[3][6]

Caption: Predicted solubility based on "like dissolves like".

Experimental Methodologies for Solubility Determination

While predictions are useful, empirical measurement is essential for accurate solubility data. The following sections detail the gold-standard and high-throughput methods for this purpose.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the most reliable technique for determining thermodynamic (or equilibrium) solubility.[1] It measures the concentration of a solute in a saturated solution after a prolonged equilibration period.

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[5][14] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid material. This is a critical step and can be achieved via:

-

Centrifugation: Spin the vials at high speed to pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solution. Ensure the filter material is compatible with the organic solvent.

-

-